![molecular formula C13H19NO2 B3085395 Methyl 3-{[(4-methylphenyl)methyl]amino}butanoate CAS No. 1155159-15-1](/img/structure/B3085395.png)
Methyl 3-{[(4-methylphenyl)methyl]amino}butanoate
Overview
Description
“Methyl 3-{[(4-methylphenyl)methyl]amino}butanoate” is an organic compound with the molecular formula C13H19NO2 . It is a derivative of butanoic acid, where the hydrogen of the carboxylic group is replaced by a methyl ester group, and one of the hydrogens on the third carbon is replaced by an amino group that is further substituted with a 4-methylphenylmethyl group .
Synthesis Analysis
While specific synthesis methods for “Methyl 3-{[(4-methylphenyl)methyl]amino}butanoate” were not found, a related compound, N-(3-Amino-4-methylphenyl)benzamide, has been synthesized in a continuous flow microreactor system . The synthesis involved the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . The reaction conditions and acylating reagents were carefully screened to optimize the process .Molecular Structure Analysis
The molecular structure of “Methyl 3-{[(4-methylphenyl)methyl]amino}butanoate” consists of a butanoate backbone with a methyl ester group, an amino group, and a 4-methylphenylmethyl group . The exact 3D structure was not found in the search results.Chemical Reactions Analysis
Esters, such as “Methyl 3-{[(4-methylphenyl)methyl]amino}butanoate”, can undergo several types of reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also be converted to amides via an aminolysis reaction . Esters can undergo trans-esterification reactions to form different esters by applying LeChatlier’s principle to this equilibrium reaction . Furthermore, esters can be reduced to form alcohols or aldehydes depending on the reducing agent .Physical And Chemical Properties Analysis
“Methyl 3-{[(4-methylphenyl)methyl]amino}butanoate” has a molecular weight of 221.3 . Other physical and chemical properties were not found in the search results.Scientific Research Applications
Building Block for Drug Candidates
“N-(3-Amino-4-methylphenyl)benzamide” is a crucial building block for many drug candidates . It serves as a raw material and intermediate in the synthesis of various pharmaceuticals .
Continuous Synthesis in Microreactor Systems
This compound has been synthesized in a continuous flow microreactor system . The system was developed to determine intrinsic reaction kinetics parameters .
Kinetics Study
The compound is used in kinetics studies in microflow systems . Reaction rate constants, activation energies, and pre-exponential factors were acquired by studying the kinetics of this compound in a microflow system .
Selective Acylation
“N-(3-Amino-4-methylphenyl)benzamide” is obtained by the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . This process is relatively complicated due to the different chemical environments of the two amine groups .
Optimization of Reaction Conditions
The established kinetic model of the reaction involving this compound was used to optimize reaction conditions . As a result, the compound was synthesized in the microreactor with a yield of 85.7% within 10 minutes .
6. Development of Efficient and Practical Processes The synthesis of “N-(3-Amino-4-methylphenyl)benzamide” has been used to develop efficient and practical processes . The aim is to reduce synthesis steps and reagent consumption .
Safety and Hazards
While specific safety and hazard information for “Methyl 3-{[(4-methylphenyl)methyl]amino}butanoate” was not found, it’s important to handle all chemicals with care. General precautions include avoiding ingestion and inhalation, not getting the chemical in eyes, on skin, or on clothing, and ensuring adequate ventilation .
Mechanism of Action
Target of Action
The primary target of Methyl 3-{[(4-methylphenyl)methyl]amino}butanoate is β-catenin . β-catenin is a protein that plays a crucial role in cell adhesion and gene transcription. It is particularly important in the Wnt signaling pathway, which is involved in cell proliferation and differentiation .
Mode of Action
Methyl 3-{[(4-methylphenyl)methyl]amino}butanoate interacts with β-catenin via direct affinity interaction within the C-terminal two thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686) . This interaction leads to the ubiquitination and proteasomal degradation of β-catenin .
Biochemical Pathways
The compound affects the Wnt signaling pathway by inducing the degradation of β-catenin . This action disrupts the pathway, leading to downstream effects such as the inhibition of cell proliferation .
Pharmacokinetics
It is soluble in dmso , which suggests it may have good bioavailability
Result of Action
The result of Methyl 3-{[(4-methylphenyl)methyl]amino}butanoate’s action is the inhibition of Wnt signaling-dependent proliferation of cancer cells . It exhibits little efficacy in Wnt-independent cultures .
properties
IUPAC Name |
methyl 3-[(4-methylphenyl)methylamino]butanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-10-4-6-12(7-5-10)9-14-11(2)8-13(15)16-3/h4-7,11,14H,8-9H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWYNARUHGOETBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(C)CC(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-{[(4-methylphenyl)methyl]amino}butanoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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